Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) substituted with a hydroxyl group at position 6 and an ethyl ester at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis.
Properties
CAS No. |
101637-69-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
DMNMLCQJTXQYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 6-Hydroxy-1-naphthoic Acid Derivatives
One primary synthetic route starts with 6-hydroxy-1-naphthoic acid or its derivatives. This precursor undergoes catalytic hydrogenation to saturate the aromatic ring partially, converting it into the tetrahydronaphthalene structure while retaining the hydroxyl and carboxylic acid functionalities.
- Catalysts: Palladium on carbon (Pd/C) is commonly employed.
- Conditions: Hydrogen gas (H2) at elevated pressure and temperature, typically in a solvent such as ethanol or tetrahydrofuran.
- Reaction Outcome: The aromatic ring is reduced to a 1,2,3,4-tetrahydronaphthalene ring, yielding 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
This hydrogenation step is critical to obtaining the tetrahydro derivative with the preserved hydroxyl group at the 6-position.
Esterification to Form the Ethyl Ester
Following hydrogenation, the carboxylic acid group is converted into the ethyl ester via esterification. The most common method is the Fischer esterification , which involves:
- Reactants: 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and ethanol.
- Catalysts: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid.
- Conditions: Refluxing the mixture to drive the equilibrium toward ester formation.
- Purification: The reaction mixture is subjected to distillation or recrystallization to isolate the pure ethyl ester.
This esterification step yields this compound with high purity suitable for further applications.
Alternative Synthetic Routes and Industrial Considerations
While the hydrogenation-esterification sequence is the most straightforward laboratory method, industrial production may employ optimized continuous flow processes to improve yield and scalability.
- Continuous Flow Hydrogenation: Using packed-bed reactors with Pd/C catalysts to maintain consistent hydrogenation conditions.
- Esterification Optimization: Use of solid acid catalysts or reactive distillation to enhance ester formation efficiency and simplify purification.
- Purification Techniques: Crystallization from solvents such as ethyl acetate or methylene chloride/n-heptane mixtures, as described in related tetralin derivative syntheses, can be adapted for this compound to achieve high purity.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Catalytic hydrogenation of 6-hydroxy-1-naphthoic acid | Pd/C catalyst, H2 gas, elevated temp & pressure | 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
| 2 | Fischer esterification of the carboxylic acid | Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | This compound |
Research and Patent Insights
- Patent literature on related tetralin derivatives describes detailed synthetic protocols involving base-catalyzed reactions and subsequent acidification steps that yield structurally similar compounds, indicating potential alternative synthetic pathways involving phosphonate intermediates and ketone precursors in polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran.
- These methods highlight the feasibility of multi-step syntheses starting from substituted tetralone derivatives, which could be adapted for the preparation of this compound with modifications to accommodate the hydroxyl and ester functionalities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related derivatives, focusing on substituents, ring systems, and functional groups.
Substituent Variations
a) 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Structure : Methoxy (–OCH₃) at position 6; carboxylic acid (–COOH) at position 2.
- Molecular Formula : C₁₂H₁₄O₃; MW = 206.24 .
- Key Differences :
- Methoxy group enhances lipophilicity compared to hydroxyl, affecting membrane permeability.
- Carboxylic acid increases acidity (pKa ~4-5) versus the ester’s neutrality, influencing solubility and reactivity.
b) Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Ring System Variations
a) Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Structure: Isoquinoline core (nitrogen at position 1) vs. tetrahydronaphthalene.
- Molecular Formula: C₁₂H₁₆ClNO₃; Purity: 95% .
- Key Differences: Nitrogen in the isoquinoline ring enables protonation, altering bioavailability and receptor binding. Positional isomerism (ester at position 3 vs. 2) affects steric interactions in enzymatic processes.
b) Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Structure : Allyl ester (–COOAll) and methoxy substituent.
- Synthesis : Derived from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one; 70% yield .
- Key Differences :
- Allyl ester offers click chemistry compatibility (e.g., thiol-ene reactions) for bioconjugation.
- Methoxy group stabilizes the ring against oxidative degradation compared to hydroxyl.
Biological Activity
Ethyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (C13H16O3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- CAS Number : 22002950
This compound features a tetrahydronaphthalene backbone with a hydroxyl group and an ethyl ester functional group, contributing to its unique chemical properties and biological activities.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This could make it a candidate for treating various inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group in the compound likely plays a critical role in donating electrons to free radicals, thus neutralizing them.
- Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, the compound may reduce the synthesis of inflammatory mediators.
- Regulation of Gene Expression : There is evidence suggesting that this compound may influence the expression of genes related to oxidative stress response and inflammation.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydronaphthalene exhibited potent antioxidant activity through various assays including DPPH and ABTS radical scavenging tests. This compound was among the compounds tested and showed promising results .
Neuroprotective Study
In a study focusing on neuroprotection against oxidative stress in neuronal cell lines, this compound significantly reduced cell death caused by hydrogen peroxide exposure. The mechanism was linked to enhanced mitochondrial function and reduced reactive oxygen species (ROS) levels .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | High |
| Echinochrome A | Moderate | High | High |
| 1,2-Dihydroxy-3-naphthoic acid | Low | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
